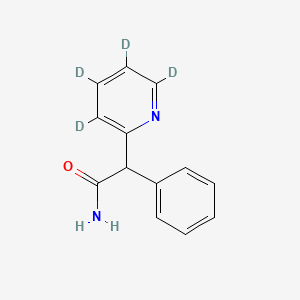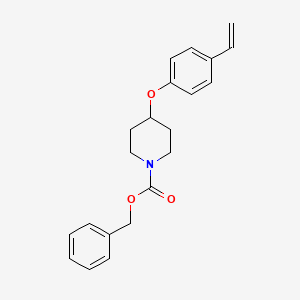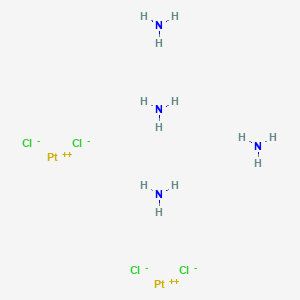
azane;platinum(2+);tetrachloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of azane;platinum(2+);tetrachloride typically involves the reaction of platinum metal with chlorine gas in the presence of ammonia. One common method involves dissolving platinum in aqua regia to form a platinum solution, followed by the addition of hydrochloric acid and ammonia to precipitate the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-temperature ampoule synthesis or halogenation and dehydration reactions in a stream of gaseous halogen or hydrogen halide . These methods are labor-intensive and require precise control of reaction conditions to ensure high yields and purity.
化学反応の分析
Types of Reactions
Azane;platinum(2+);tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds.
Substitution: Chloride ions can be substituted with other ligands, such as water or ammonia.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, hydrogen gas, and various halogenating agents. Reaction conditions often involve elevated temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various platinum complexes, such as cis-[Pt(H2O)2Cl4] and other chloroaqua complexes .
科学的研究の応用
Azane;platinum(2+);tetrachloride has a wide range of scientific research applications:
作用機序
The mechanism of action of azane;platinum(2+);tetrachloride involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA bases, leading to the disruption of DNA replication and transcription, ultimately causing cell death through apoptosis . Additionally, the compound can generate reactive oxygen species, further contributing to its cytotoxic effects .
類似化合物との比較
Similar Compounds
Similar compounds to azane;platinum(2+);tetrachloride include:
Tetraammineplatinum(II) tetrachloroplatinate(II): A platinum complex with similar coordination geometry but different ligands.
Platinum(IV) chloride: A higher oxidation state platinum compound with different chemical properties and reactivity.
Uniqueness
Its ability to form stable complexes with various ligands makes it a versatile compound for research and industrial applications .
特性
CAS番号 |
13820-45-6 |
|---|---|
分子式 |
Cl4H12N4Pt2 |
分子量 |
600.1 g/mol |
IUPAC名 |
azane;platinum(2+);tetrachloride |
InChI |
InChI=1S/4ClH.4H3N.2Pt/h4*1H;4*1H3;;/q;;;;;;;;2*+2/p-4 |
InChIキー |
UBTDQVRNDDEBSJ-UHFFFAOYSA-J |
正規SMILES |
N.N.N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2].[Pt+2] |
関連するCAS |
13820-46-7 13820-45-6 13965-91-8 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1E,3Z,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-one](/img/structure/B13722869.png)
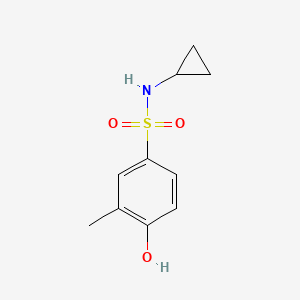
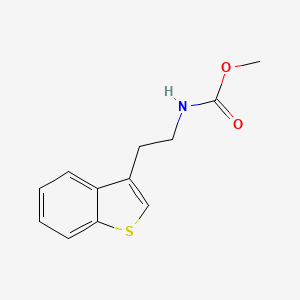

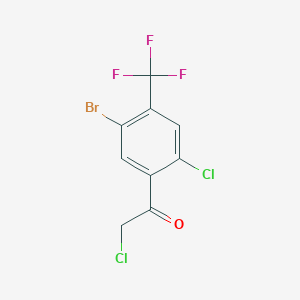
![(1S,4Z,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B13722914.png)
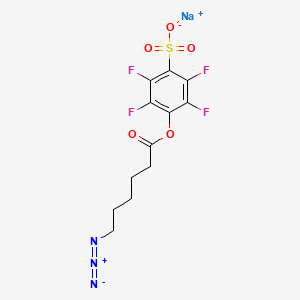
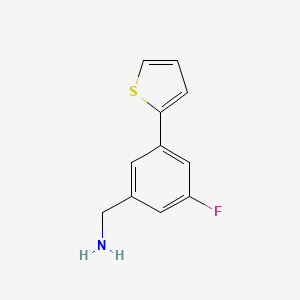
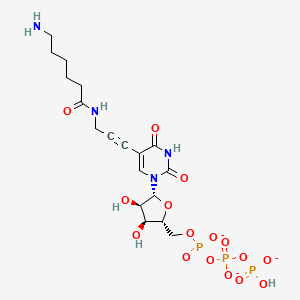
![[[(2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate](/img/structure/B13722939.png)
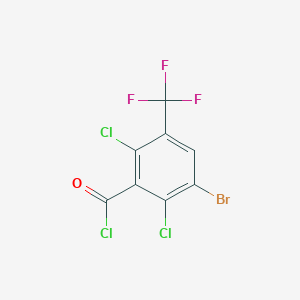
![5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B13722954.png)
